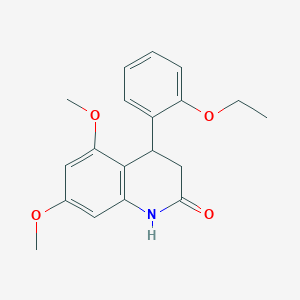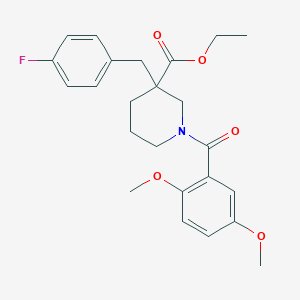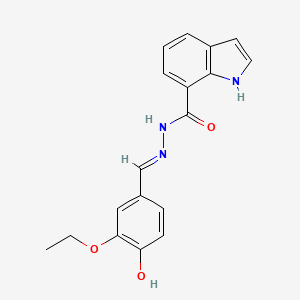![molecular formula C14H11F2N3O3S2 B6047709 N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,4-difluorobenzamide](/img/structure/B6047709.png)
N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,4-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,4-difluorobenzamide, also known as CA-4 or Combretastatin A-4, is a natural product isolated from the bark of the South African tree Combretum caffrum. It has been found to possess potent anti-tumor activity and has been the focus of extensive scientific research.
Mecanismo De Acción
N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,4-difluorobenzamide works by binding to and inhibiting the activity of tubulin, a protein involved in cell division and the formation of the cytoskeleton. This leads to disruption of the microtubule network, which is essential for the formation of new blood vessels in tumors. As a result, N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,4-difluorobenzamide selectively targets tumor vasculature, leading to disruption of blood flow and subsequent tumor cell death.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,4-difluorobenzamide has been found to have a number of other biochemical and physiological effects. It has been shown to inhibit platelet aggregation, reduce blood pressure, and possess anti-inflammatory properties. N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,4-difluorobenzamide has also been found to have neuroprotective effects, protecting neurons from damage caused by ischemia and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,4-difluorobenzamide as a research tool is its potent anti-tumor activity and selectivity for tumor vasculature. This makes it a valuable tool for investigating the mechanisms underlying tumor angiogenesis and developing new anti-cancer therapies. However, one limitation is that N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,4-difluorobenzamide is highly toxic and can cause severe side effects, making it difficult to use in clinical settings.
Direcciones Futuras
There are a number of potential future directions for research on N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,4-difluorobenzamide. One area of interest is the development of new analogs and derivatives with improved efficacy and reduced toxicity. Another potential direction is the investigation of N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,4-difluorobenzamide's potential use in combination with other chemotherapeutic agents to enhance their efficacy. Additionally, further research is needed to elucidate the mechanisms underlying N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,4-difluorobenzamide's neuroprotective effects and its potential use in the treatment of neurological disorders.
Métodos De Síntesis
N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,4-difluorobenzamide can be synthesized through a number of methods, including extraction from the bark of Combretum caffrum, semi-synthesis from related natural products, and total synthesis from simple starting materials. One commonly used method involves the condensation of 3,4-difluorobenzaldehyde with 4-aminosulfonylphenylhydrazine, followed by oxidation and cyclization to yield N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,4-difluorobenzamide.
Aplicaciones Científicas De Investigación
N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,4-difluorobenzamide has been extensively studied for its anti-tumor activity, particularly in the treatment of solid tumors such as breast, lung, and prostate cancers. It has been found to selectively target tumor vasculature, leading to disruption of blood flow and subsequent tumor cell death. In addition, N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,4-difluorobenzamide has been investigated for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.
Propiedades
IUPAC Name |
3,4-difluoro-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3O3S2/c15-11-6-1-8(7-12(11)16)13(20)19-14(23)18-9-2-4-10(5-3-9)24(17,21)22/h1-7H,(H2,17,21,22)(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLASJLDYGGIIRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC(=O)C2=CC(=C(C=C2)F)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-isopropyl-3-methyl-N-4-pyridinylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6047634.png)
![N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide hydrochloride](/img/structure/B6047642.png)
![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]acetamide](/img/structure/B6047645.png)
![1-sec-butyl-5-(difluoromethyl)-2-mercapto-7-(1-naphthyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6047650.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6047652.png)
![5-{1-[(2,2,3,3-tetrafluoropropoxy)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6047660.png)





![N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-N-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6047710.png)
![4-{6-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine](/img/structure/B6047711.png)
![N-{1-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B6047718.png)